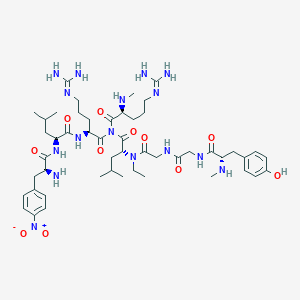
Hafnium, Tetrakis(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(diethylamido)hafnium(IV) is a coordination compound composed of hafnium(IV) cations and diethylamido ligands. It is a versatile compound with a wide range of applications in industrial and scientific research.
Wissenschaftliche Forschungsanwendungen
Herstellung von Halbleitern
Tetrakis(diethylamino)hafnium wird in der Halbleiterherstellung häufig als Vorläufer für die Atomlagenabscheidung (ALD) verwendet. Es ermöglicht das Wachstum hochwertiger Hafniumoxid (HfO2)-Dünnschichten, die in modernen Halbleiterbauelementen aufgrund ihrer hohen Dielektrizitätskonstanten und thermischen Stabilität von großer Bedeutung sind . Diese Schichten dienen als Gate-Dielektrika in Transistoren, verbessern die Bauelementeigenschaften und ermöglichen eine weitere Miniaturisierung elektronischer Bauelemente.
Nanotechnologie
Im Bereich der Nanotechnologie ist diese Verbindung bei der Synthese von Nanomaterialien von entscheidender Bedeutung. Sie wird bei der Abscheidung von Nanopartikeln und der Bildung von nanometerdicken Schichten eingesetzt, die für die Entwicklung von Nanobauelementen wie Transistoren, Photodetektoren, LEDs und Solarzellen von entscheidender Bedeutung sind .
Photovoltaische Zellen
Die Rolle von Tetrakis(diethylamino)hafnium in Photovoltaikzellen nimmt zu, insbesondere bei der Passivierung von Siliziumflächen. Ultrathinnes Hafniumoxid, das mittels ALD abgeschieden wird, kann die photoelektrochemischen Eigenschaften und die Schutzfähigkeit von Silizium in Solarzellen verbessern, was möglicherweise zu einer effizienteren Energieumwandlung führt .
Chemische Gasphasenabscheidung (CVD)
Diese Verbindung ist auch ein Vorläufer in CVD-Prozessen zur Herstellung verschiedener Metalloxide. CVD ist eine wichtige Technik zur Herstellung von Beschichtungen und Filmen mit bestimmten Eigenschaften, die in Sensoren, Optik und Schutzschichten eingesetzt werden können .
Katalysatoren
Obwohl Tetrakis(diethylamino)hafnium nicht traditionell als Katalysator anerkannt ist, deuten die Eigenschaften von Tetrakis(diethylamino)hafnium auf mögliche katalytische Anwendungen hin. Seine Fähigkeit, auf atomarer Ebene Bindungen und Schichten zu bilden, könnte in der Katalyse für chemische Reaktionen genutzt werden, die Präzision und Kontrolle im Nanobereich erfordern .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .
Biochemical Pathways
The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .
Pharmacokinetics
Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .
Result of Action
The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .
Action Environment
The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(diethylamido)hafnium(IV) involves the reaction of hafnium tetrachloride with diethylamine in a solvent followed by the addition of excess diethylamine to form the final product.", "Starting Materials": ["Hafnium tetrachloride", "Diethylamine"], "Reaction": ["Step 1: Dissolve hafnium tetrachloride in a suitable solvent such as toluene or tetrahydrofuran.", "Step 2: Add diethylamine dropwise to the solution while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Add excess diethylamine to the reaction mixture and continue heating for several more hours.", "Step 5: Allow the reaction mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to yield the final product, Tetrakis(diethylamido)hafnium(IV)."] } | |
| 19824-55-6 | |
Molekularformel |
C16H40HfN4 |
Molekulargewicht |
467.0 g/mol |
IUPAC-Name |
diethylazanide;hafnium(4+) |
InChI |
InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
VBCSQFQVDXIOJL-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |
Kanonische SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |
Piktogramme |
Flammable; Corrosive; Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
